molecular formula C11H13N3OS B388872 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 312505-13-8

4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B388872
CAS RN: 312505-13-8
M. Wt: 235.31g/mol
InChI Key: ZIAZOOGALKWASS-UHFFFAOYSA-N
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Description

The compound “4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms . The presence of a thiol (-SH) group, a methylphenoxy group, and a methyl group attached to the triazole ring could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the triazole ring, the thiol group, and the methylphenoxy group. These groups could potentially participate in various intermolecular interactions, influencing the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the triazole ring, the thiol group, and the methylphenoxy group. The thiol group, in particular, is known to be quite reactive and can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiol and phenoxy groups could influence the compound’s solubility .

Scientific Research Applications

Chemical Reactivity and Synthesis

Compounds with a 1,2,4-triazole core, including derivatives similar to 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, exhibit significant chemical reactivity that makes them suitable for various synthetic applications. They have been found to possess high indicators of antioxidant and antiradical activity due to their open thiogroup, making them comparable to biogenic amino acids like cysteine (А. G. Kaplaushenko, 2019). These compounds are also key in the synthesis of new drugs due to their structural versatility and broad range of biological activities (V. Ferreira et al., 2013).

Biological and Pharmacological Activities

Recent studies have highlighted the extensive biological and pharmacological potential of 1,2,4-triazole derivatives. They demonstrate a wide range of activities including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties (M. V. Ohloblina, 2022). These findings suggest that 1,2,4-triazole derivatives could offer new opportunities for the development of therapeutic agents across a spectrum of diseases.

Applications in Material Science

The unique chemical structure of 1,2,4-triazole derivatives also finds applications in material science, serving as precursors or components in the creation of optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their versatility extends to their use as corrosion inhibitors and pest control agents in agriculture, highlighting their broad applicability beyond pharmacological uses (V. Parchenko, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

4-methyl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8-5-3-4-6-9(8)15-7-10-12-13-11(16)14(10)2/h3-6H,7H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAZOOGALKWASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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